An In-depth Technical Guide to 2-Ethoxy-3,4-difluoroaniline (CAS 153653-27-1)
An In-depth Technical Guide to 2-Ethoxy-3,4-difluoroaniline (CAS 153653-27-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Ethoxy-3,4-difluoroaniline, a fluorinated aromatic amine of increasing interest in medicinal chemistry and materials science. As a key building block, its unique substitution pattern offers a valuable scaffold for the synthesis of complex molecules with tailored properties. This document delves into its chemical and physical characteristics, safety and handling protocols, and its emerging role in drug discovery and development.
Core Chemical and Physical Properties
2-Ethoxy-3,4-difluoroaniline is a substituted aniline derivative. The presence of two fluorine atoms and an ethoxy group on the benzene ring significantly influences its electronic properties, reactivity, and metabolic stability, making it an attractive component in the design of novel bioactive compounds.
Table 1: Physicochemical Properties of 2-Ethoxy-3,4-difluoroaniline
| Property | Value | Source |
| CAS Number | 153653-27-1 | Generic Supplier Data |
| Molecular Formula | C₈H₉F₂NO | [1] |
| Molecular Weight | 173.16 g/mol | [1] |
| Appearance | Not explicitly stated, but related difluoroanilines are often liquids with a reddish-purple hue.[2] | Inferred from related compounds |
| Boiling Point | Data not available. Related compound 2,4-difluoroaniline boils at 170 °C.[3] | Inferred from related compounds |
| Melting Point | Data not available. Related compound 2,4-difluoroaniline melts at -7.5 °C.[3] | Inferred from related compounds |
| Density | Data not available. Related compound 2,4-difluoroaniline has a density of 1.268 g/mL.[3] | Inferred from related compounds |
| Solubility | Data not available. Related difluoroanilines have limited solubility in water.[3] | Inferred from related compounds |
Spectroscopic and Analytical Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected to show signals for the ethoxy group (a triplet and a quartet), and distinct aromatic protons with couplings to both other protons and the fluorine atoms.
-
¹³C NMR: Will display characteristic shifts for the carbon atoms of the benzene ring, influenced by the electron-withdrawing fluorine atoms and the electron-donating ethoxy and amino groups. Carbon-fluorine couplings will be observable.
-
¹⁹F NMR: Will provide key information on the chemical environment of the two fluorine atoms.
2.2. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. For related difluoroanilines, the molecular ion peak is typically prominent.[4]
2.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and the ethoxy group, C-O stretching of the ether, and C-F stretching.
2.4. Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable methods for assessing the purity of 2-Ethoxy-3,4-difluoroaniline.
-
HPLC: Reversed-phase HPLC with a C18 column and a mobile phase consisting of acetonitrile and water (with an acidic modifier like formic or phosphoric acid for mass spectrometry compatibility) is a common method for analyzing aniline derivatives.[5]
-
GC: Gas chromatography, potentially with a nitrogen-phosphorus detector (NPD) or coupled with mass spectrometry (GC-MS), can also be employed for purity analysis.[6]
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 2-Ethoxy-3,4-difluoroaniline is not widely published, its synthesis can be logically inferred from established methods for preparing substituted difluoroanilines. A plausible synthetic route would involve the reduction of a corresponding nitroaromatic precursor.
Logical Synthesis Workflow:
Caption: Plausible synthetic pathway to 2-Ethoxy-3,4-difluoroaniline.
3.1. Key Reactivity Insights
The chemical behavior of 2-Ethoxy-3,4-difluoroaniline is dictated by the interplay of its functional groups:
-
Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. These reactions are fundamental to its use as a building block in more complex syntheses.
-
Aromatic Ring: The benzene ring is activated by the amino and ethoxy groups and deactivated by the fluorine atoms towards electrophilic aromatic substitution. The positions of substitution will be directed by the combined electronic effects of all substituents.
-
Fluorine Substituents: The fluorine atoms enhance the metabolic stability of the molecule by blocking potential sites of oxidation. They also modulate the acidity of the aniline proton and the basicity of the amine.
Role in Drug Discovery and Medicinal Chemistry
Fluorinated anilines are a cornerstone in modern drug discovery, and 2-Ethoxy-3,4-difluoroaniline is a valuable member of this class of building blocks. The strategic incorporation of fluorine into drug candidates can significantly improve their pharmacokinetic and pharmacodynamic properties.[1]
4.1. Rationale for Use in Drug Design
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. The fluorine atoms in 2-Ethoxy-3,4-difluoroaniline can shield adjacent positions on the aromatic ring from enzymatic oxidation, a common metabolic pathway for anilines.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the aniline, influencing its ionization state at physiological pH. This can impact receptor binding, cell permeability, and solubility.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to increased binding affinity and potency.
While specific drugs containing the 2-Ethoxy-3,4-difluoroaniline moiety are not prominently documented, related difluoroaniline derivatives are key intermediates in the synthesis of a range of therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1]
Experimental Workflow for a Typical Acylation Reaction:
This protocol describes a general procedure for the acylation of a substituted aniline, a common first step in its elaboration into a more complex pharmaceutical intermediate.
-
Dissolution: Dissolve 2-Ethoxy-3,4-difluoroaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 equivalents) to the solution.
-
Acylating Agent Addition: Cool the mixture in an ice bath and slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.0-1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: General workflow for the acylation of 2-Ethoxy-3,4-difluoroaniline.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-Ethoxy-3,4-difluoroaniline is not widely available, the safety precautions for related difluoroanilines should be strictly followed. Aniline derivatives are generally considered hazardous.
5.1. Hazard Identification
Based on data for similar compounds, 2-Ethoxy-3,4-difluoroaniline should be considered:
5.2. Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]
5.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]
5.4. Spill and Disposal
-
Spill: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8] Avoid breathing vapors and ensure adequate ventilation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Ethoxy-3,4-difluoroaniline is a valuable, albeit not extensively characterized, building block for chemical synthesis. Its unique combination of functional groups suggests significant potential in the development of novel pharmaceuticals and advanced materials. While a lack of comprehensive public data necessitates careful handling and thorough in-house characterization, the information available for structurally related compounds provides a solid foundation for its safe and effective use in research and development. As the demand for sophisticated fluorinated intermediates grows, a deeper understanding of the properties and reactivity of compounds like 2-Ethoxy-3,4-difluoroaniline will be crucial for continued innovation.
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SIELC Technologies. (2018, February 16). Separation of 2,4-Difluoroaniline on Newcrom C18 HPLC column. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3,4-difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Difluoroaniline - 4.2 Mass Spectrometry. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Ethoxy-2,4-difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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- U.S. Environmental Protection Agency. (n.d.).
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